Non-Inferior Clinical Efficacy to Moxifloxacin in Phase III CABP Trials (LEAP 1 & 2)
Lefamulin demonstrated non-inferiority to moxifloxacin for the treatment of community-acquired bacterial pneumonia (CABP) in two pivotal Phase III trials (LEAP 1 and LEAP 2). In LEAP 1 (IV/oral switch), early clinical response (ECR) rates were 87.3% for lefamulin vs 90.2% for moxifloxacin (± linezolid) with a treatment difference of -2.9% (95% CI: -8.5, 2.8) [1]. In LEAP 2 (oral only), ECR rates were identical at 90.8% for both lefamulin and moxifloxacin, with a difference of 0.1% (95% CI: -4.4, 4.5) [1]. Pooled analysis (n=646 lefamulin, n=643 moxifloxacin) confirmed non-inferiority: ECR 89.3% vs 90.5% (difference -1.1%, 95% CI: -4.4 to 2.2) [2].
| Evidence Dimension | Early Clinical Response (ECR) at 96±24 h in CABP patients |
|---|---|
| Target Compound Data | LEAP 1: 87.3%; LEAP 2: 90.8%; Pooled: 89.3% |
| Comparator Or Baseline | Moxifloxacin (± linezolid): LEAP 1: 90.2%; LEAP 2: 90.8%; Pooled: 90.5% |
| Quantified Difference | LEAP 1: -2.9% (95% CI -8.5, 2.8); LEAP 2: 0.1% (95% CI -4.4, 4.5); Pooled: -1.1% (95% CI -4.4 to 2.2) |
| Conditions | Randomized, double-blind, double-dummy Phase III trials in adults with CABP (PORT risk class ≥III for LEAP 1; II-IV for LEAP 2) |
Why This Matters
Procurement decisions for CABP treatment can confidently consider lefamulin as a non-inferior alternative to fluoroquinolones, offering comparable clinical outcomes with a distinct mechanism of action and resistance profile.
- [1] File TM Jr, et al. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial. Clin Infect Dis. 2019;69(11):1856-1867. View Source
- [2] File TM Jr, et al. Lefamulin efficacy and safety in a pooled phase 3 clinical trial population with community-acquired bacterial pneumonia and common clinical comorbidities. BMC Pulm Med. 2021;21(1):154. View Source
